Solid-State Fluorescence vs. Phenyl Analog
The carboxylic acid derivative, (E)-2-cyano-3-(2-furyl)acrylic acid, emits strong yellow fluorescence at 558 nm in the solid state; thermogravimetric analysis confirms a thermal decomposition temperature of 200 °C, establishing its candidacy as a fluorescence-emitting material for device applications [1]. In contrast, the phenyl analog ethyl α-cyanocinnamate is not reported as a solid-state fluorophore under comparable conditions and is primarily utilized as a chemical intermediate . This emission property is directly attributable to the furan ring's electron-rich nature and ability to form a rigid, planar conformation in the crystal lattice, a feature that is not reproduced by phenyl substitution [2].
| Evidence Dimension | Solid-state fluorescence emission wavelength |
|---|---|
| Target Compound Data | 558 nm (strong yellow fluorescence); thermal decomposition 200 °C (data for the corresponding carboxylic acid) |
| Comparator Or Baseline | Ethyl 2-cyano-3-phenylacrylate: no published solid-state fluorescence emission peak identified; melting point 49–53 °C |
| Quantified Difference | Target acid emits at 558 nm; phenyl ester shows no reported comparable solid-state emission, consistent with furan's electron-rich character enabling fluorescence |
| Conditions | Solid-state fluorescence measurement (acid); thermogravimetric analysis (acid); crystal structure confirms planarity (ester) |
Why This Matters
Procurement for optoelectronic or fluorescence-based applications must prioritize the furan derivative for its characterized emission; the phenyl analog lacks this functionality.
- [1] Wang S. Yellow fluorescence emitting organic compound and synthesis method thereof. Chinese Patent CN 102558111 A, 2012-07-11. View Source
- [2] Kant R, Gayathri D, Kalkhambkar RG, Gupta VK, Jeong YT. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Acta Crystallogr Sect E. 2012;68(Pt 5):o1482. View Source
